
N-Acetyl-L-leucine-p-nitroanilide
Vue d'ensemble
Description
N-Acetyl-L-leucine-p-nitroanilide is a chemical compound with the empirical formula C14H19N3O4 and a molecular weight of 293.32 g/mol . It is a derivative of the amino acid leucine, specifically modified with an acetyl group and a p-nitroanilide group. This compound is used in various biochemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-L-leucine-p-nitroanilide can be synthesized through a series of chemical reactions involving the acetylation of L-leucine followed by the introduction of the p-nitroanilide group. The typical synthetic route involves:
Acetylation of L-leucine: L-leucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-leucine.
Formation of p-nitroanilide: N-acetyl-L-leucine is then reacted with p-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-leucine-p-nitroanilide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield N-acetyl-L-leucine and p-nitroaniline.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Hydrolysis: N-acetyl-L-leucine and p-nitroaniline.
Reduction: N-acetyl-L-leucine-p-phenylenediamine.
Substitution: N-acyl-L-leucine-p-nitroanilide derivatives.
Applications De Recherche Scientifique
Neurodegenerative Diseases
N-Acetyl-L-leucine-p-nitroanilide has been studied primarily for its effects on Niemann-Pick disease type C (NPC), a rare genetic disorder characterized by neurodegeneration. Clinical trials have demonstrated that treatment with N-acetyl-L-leucine (the active form) leads to significant improvements in symptoms and quality of life for patients with NPC.
- Clinical Trial Findings : A Phase II study involving 33 subjects showed that N-acetyl-L-leucine significantly improved clinical outcomes over six weeks, with no serious adverse effects reported. The primary endpoint was assessed using the Clinical Impression of Change in Severity scale, which indicated a mean improvement (p = 0.029) in patients' conditions following treatment .
Study | Participants | Treatment Duration | Primary Outcome | Results |
---|---|---|---|---|
Phase II Trial | 33 NPC patients | 6 weeks | CI-CS Scale | Significant improvement (p = 0.029) |
Traumatic Brain Injury
Recent studies have indicated the potential of N-acetyl-L-leucine in mitigating neuronal damage following traumatic brain injury (TBI). In animal models, administration of N-acetyl-L-leucine reduced neuroinflammation and neuronal death, suggesting its neuroprotective properties .
- Mechanism of Action : The neuroprotective effects are believed to be linked to enhanced cerebral glucose metabolism and reduced oxidative stress in neuronal tissues, making it a candidate for further exploration in TBI management.
Biochemical Assays
This compound serves as a substrate for leucyl aminopeptidases in biochemical assays. This application is crucial for studying enzyme kinetics and the role of aminopeptidases in various biological processes.
- Research Findings : Studies have utilized this compound to monitor enzyme activity related to peptide degradation, which is vital for understanding metabolic pathways and developing therapeutic interventions .
Case Series on Niemann-Pick Disease Type C
A notable case series involved twelve patients with NPC who were treated with N-acetyl-DL-leucine (a racemic mixture). Results indicated improvements in ataxia and cognitive function over a four-week treatment period. This preliminary evidence supports the hypothesis that N-acetyl-L-leucine may have similar or enhanced effects due to its L-enantiomeric form .
- Long-Term Effects : Subsequent studies have indicated that long-term administration could yield sustained benefits, although further research is needed to confirm these findings across larger populations.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-leucine-p-nitroanilide involves its interaction with specific enzymes and proteins. For example, in enzyme assays, the compound acts as a substrate for leucine aminopeptidase, which cleaves the peptide bond to release p-nitroaniline. This reaction can be monitored spectrophotometrically to measure enzyme activity . Additionally, the compound’s acetyl and nitro groups may interact with various molecular targets, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-leucine: A simpler derivative of leucine without the p-nitroanilide group, used in the treatment of neurological disorders.
L-Leucine p-nitroanilide: Similar to N-Acetyl-L-leucine-p-nitroanilide but lacks the acetyl group, used in enzyme assays.
Uniqueness
This compound is unique due to the presence of both the acetyl and p-nitroanilide groups, which confer specific biochemical properties. The acetyl group enhances the compound’s stability and bioavailability, while the p-nitroanilide group allows for spectrophotometric detection in enzyme assays .
Activité Biologique
N-Acetyl-L-leucine-p-nitroanilide (NALL) is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer biology. This article explores the biological activity of NALL, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.
Overview of this compound
This compound is an acetylated derivative of the amino acid leucine. It has been studied for its neuroprotective properties and its role in modulating various biological processes. The compound is recognized for its ability to influence enzyme activities and cellular responses, particularly in the context of lysosomal storage disorders and cancer cell metabolism.
-
Enzymatic Activity Modulation
- NALL acts as a substrate for various peptidases, influencing the activity of enzymes such as γ-glutamyltransferase (GGT). GGT catalyzes the hydrolysis of compounds like L-γ-glutamyl-p-nitroanilide, leading to the release of p-nitroaniline (PNA), which exhibits cytotoxic effects on cancer cells, particularly lung cancer A549 cells .
- The hydrolysis process results in increased intracellular reactive oxygen species (ROS) and decreased levels of glutathione, contributing to cytotoxicity in cancer cells .
-
Neuroprotective Effects
- In models of traumatic brain injury (TBI), NALL has demonstrated the ability to attenuate neuronal death and neuroinflammation. Studies indicate that it enhances autophagic flux, thereby protecting neurons from damage following injury .
- The compound has also shown promise in treating Niemann-Pick disease type C (NPC), where it has been associated with symptomatic relief and disease modification .
Niemann-Pick Disease Type C (NPC)
NALL has been evaluated in clinical trials for its efficacy in treating NPC, a rare neurodegenerative disorder. A phase III randomized controlled trial revealed that treatment with NALL significantly reduced disease progression after 12 weeks, with improvements noted in neurological assessments .
- Study Design : The trial involved a double-blind, placebo-controlled crossover design with patients aged 4 years and older.
- Results : The primary endpoint showed a mean change in the Scale for the Assessment and Rating of Ataxia (SARA) score, indicating improved motor function and quality of life for patients receiving NALL compared to placebo .
Cancer Research
Research on NALL's effects on cancer cells highlights its potential as an adjunct therapy. The compound's ability to induce cytotoxicity through GGT-mediated pathways suggests it could be explored further as a treatment option for specific cancer types.
Data Tables
Case Studies
-
Niemann-Pick Disease Type C
- Multiple observational studies have documented positive outcomes following NALL administration in NPC patients, including improvements in ataxia and cognitive functions.
-
Traumatic Brain Injury
- Clinical observations indicate that patients treated with NALL post-TBI experience reduced symptoms associated with neuronal damage and improved recovery rates.
Propriétés
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJKQHDBYBGOMH-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428584 | |
Record name | N-Acetyl-L-leucine-p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19746-40-8 | |
Record name | N-Acetyl-L-leucine-p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.